

# An In-depth Technical Guide to Triethylhexanoin: Molecular Structure and Spectroscopic Analysis

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## Compound of Interest

Compound Name: *Triethylhexanoin*

Cat. No.: *B1197107*

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This technical guide provides a comprehensive overview of the molecular structure and spectroscopic properties of **triethylhexanoin**. The information is curated for professionals in research and development who require detailed chemical and analytical data.

## Molecular Structure of Triethylhexanoin

**Triethylhexanoin** is a synthetic ester formed from the esterification of glycerin with three molecules of 2-ethylhexanoic acid.<sup>[1][2]</sup> This results in a branched-chain triglyceride structure.<sup>[1]</sup> Its International Union of Pure and Applied Chemistry (IUPAC) name is 2,3-bis(2-ethylhexanoyloxy)propyl 2-ethylhexanoate.<sup>[1][3]</sup>

The key structural and identifying information for **triethylhexanoin** is summarized in the table below.

Identifier	Value
Molecular Formula	C27H50O6[1][2][3]
Molecular Weight	470.7 g/mol [1][4][5]
CAS Number	7360-38-5[1][3][4]
IUPAC Name	2,3-bis(2-ethylhexanoyloxy)propyl 2-ethylhexanoate[1][3]
Canonical SMILES	CCCCC(CC)C(=O)OCC(COC(=O)C(CC)CCCC)OC(=O)C(CC)CCCC[1][3]
InChIKey	DGSZGZSCHSQXFV-UHFFFAOYSA-N[1][4]

## Spectroscopic Data

While comprehensive, publicly available spectroscopic data for **triethylhexanoin** is limited, its characteristics can be reliably inferred from its chemical structure and data from analogous compounds.[1]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of **triethylhexanoin** (also known as Glyceryl tri(2-ethylhexanoate)) reveals signals corresponding to the protons of the glycerol backbone and the 2-ethylhexanoic acid chains.[1]

Chemical Shift (ppm)	Multiplicity / Integration (inferred)	Assignment
~5.3	Multiplet, 1H	CH on glycerol backbone
~4.3	Doublet of doublets, 2H	CH <sub>2</sub> on glycerol backbone
~4.1	Doublet of doublets, 2H	CH <sub>2</sub> on glycerol backbone
~2.3	Multiplet, 3H	CH of the ethylhexanoyl groups
~1.6	Multiplet, 6H	CH <sub>2</sub> adjacent to the ethyl branch
~1.3	Multiplet, 24H	CH <sub>2</sub> groups of the hexanoyl chains
~0.9	Multiplet, 18H	Terminal CH <sub>3</sub> groups

Data is based on typical values for similar structures and publicly available spectra for Glyceryl tri(2-ethylhexanoate).[6]

The <sup>13</sup>C NMR spectrum is expected to show distinct signals for the carbonyl carbons, the carbons of the glycerol backbone, and the various carbons of the three 2-ethylhexanoyl chains.  
[1]

Chemical Shift (ppm)	Assignment
~173-175	Ester Carbonyl (C=O)
~69-70	CH on glycerol backbone
~62-63	CH <sub>2</sub> on glycerol backbone
~40-45	CH of the ethylhexanoyl groups
~25-35	CH <sub>2</sub> groups of the hexanoyl chains
~22-24	CH <sub>2</sub> of the ethyl branch
~14	Terminal CH <sub>3</sub> of the hexanoyl chain
~11	Terminal CH <sub>3</sub> of the ethyl branch

Note: These are predicted chemical shifts based on standard functional group ranges.

## Infrared (IR) Spectroscopy

The IR spectrum of **triethylhexanoin** is dominated by the characteristic absorption bands of the ester functional group.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~1735-1750	Strong	C=O (ester) stretching vibration[1]
~2850-2960	Strong	C-H (alkane) stretching vibrations
~1150-1250	Strong	C-O (ester) stretching vibration
~1465	Medium	C-H (alkane) bending vibration

Note: These are expected absorption bands based on the molecular structure.[1]

## Mass Spectrometry (MS)

Mass spectrometry of **triethylhexanoïn** would provide information about its molecular weight and fragmentation pattern. Under electron ionization (EI), fragmentation would likely occur at the ester linkages, leading to the loss of the 2-ethylhexanoyl groups.

m/z Value	Interpretation
470.36	[M] <sup>+</sup> (Molecular Ion)
327	[M - C <sub>8</sub> H <sub>15</sub> O <sub>2</sub> ] <sup>+</sup> (Loss of one ethylhexanoyloxy group)
143	[C <sub>8</sub> H <sub>15</sub> O <sub>2</sub> ] <sup>+</sup> (Ethylhexanoyloxy cation)
127	[C <sub>8</sub> H <sub>15</sub> O] <sup>+</sup> (Acylium ion from ethylhexanoic acid)

Note: These are predicted fragmentation patterns.

## Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **triethylhexanoïn** are not widely published. However, standard methodologies for the analysis of similar oily liquid compounds are applicable.

### NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve approximately 10-20 mg of **triethylhexanoïn** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Instrumentation:** Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a Fourier-transform NMR spectrometer, such as a 300 MHz or 500 MHz instrument.<sup>[7]</sup>
- **<sup>1</sup>H NMR Acquisition:** Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans.
- **<sup>13</sup>C NMR Acquisition:** Utilize proton decoupling. Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and the acquisition of 512-2048 scans to achieve a good signal-to-noise ratio.

- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the  $^1\text{H}$  NMR spectrum and reference the chemical shifts to TMS.

## IR Spectroscopy Protocol

- **Sample Preparation:** As **triethylhexanoin** is an oily liquid, the spectrum can be obtained directly by placing a thin film of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- **Instrumentation:** Use a Fourier-transform infrared (FTIR) spectrometer.
- **Acquisition:** Record the spectrum typically over a range of  $4000\text{--}400\text{ cm}^{-1}$ . Perform a background scan of the clean salt plates before scanning the sample. Co-add 16-32 scans to improve the signal-to-noise ratio.
- **Data Processing:** The resulting interferogram is converted to a spectrum via Fourier transform. The spectrum is typically displayed as percent transmittance versus wavenumber ( $\text{cm}^{-1}$ ).

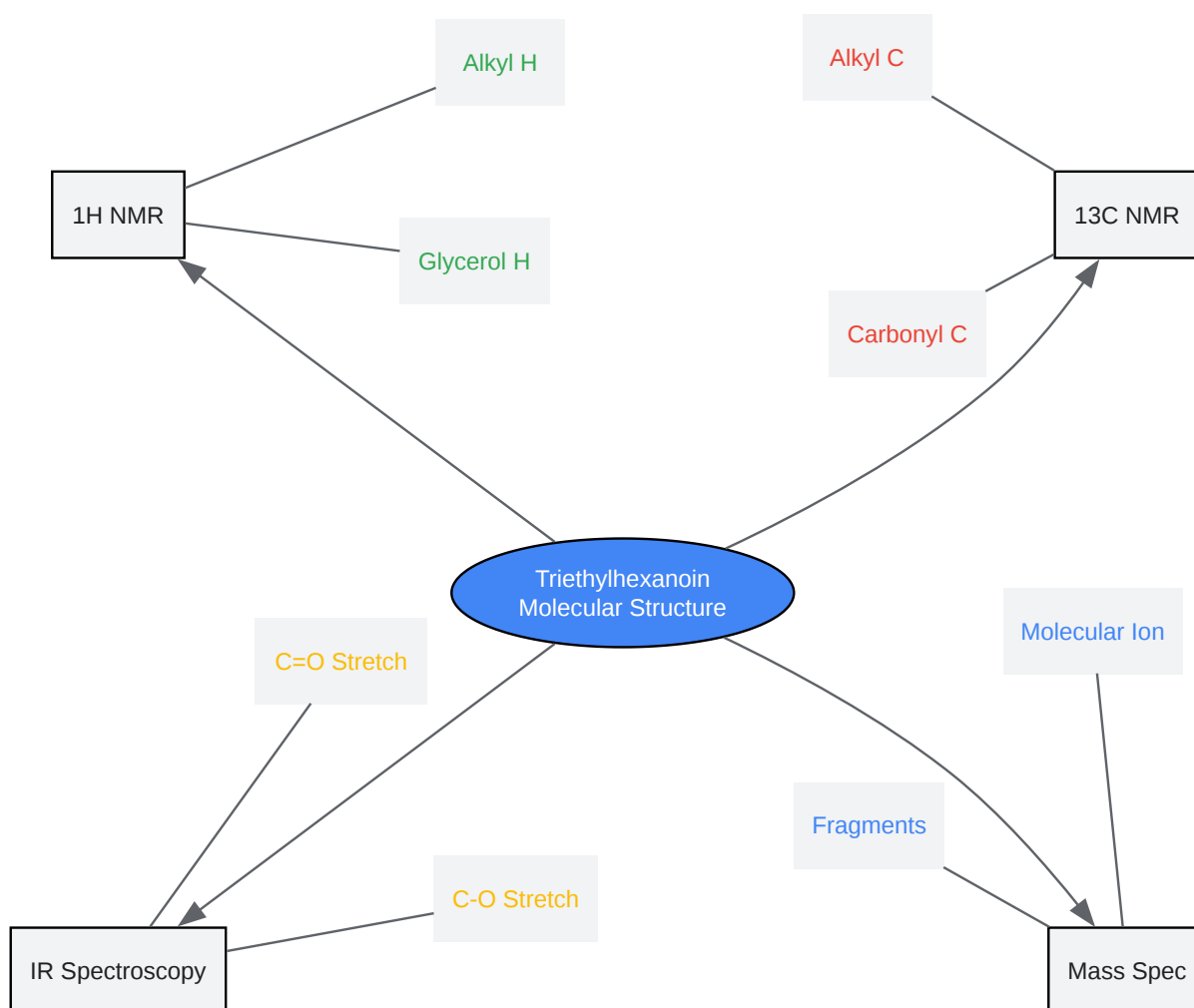
## Mass Spectrometry Protocol

- **Sample Preparation:** Dilute a small amount of **triethylhexanoin** in a volatile organic solvent like hexane or ethyl acetate.
- **Instrumentation:** Utilize a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation from any impurities.[8]
- **Acquisition (GC-MS):** Inject the diluted sample into the GC. The sample is vaporized and separated on a capillary column. The eluent from the GC is then introduced into the ion source of the mass spectrometer.
- **Ionization:** Use Electron Ionization (EI) at a standard energy of 70 eV.
- **Analysis:** The mass analyzer (e.g., a quadrupole) separates the resulting ions based on their mass-to-charge ratio ( $m/z$ ).

- Data Processing: Generate a mass spectrum by plotting the relative abundance of ions against their  $m/z$  values.

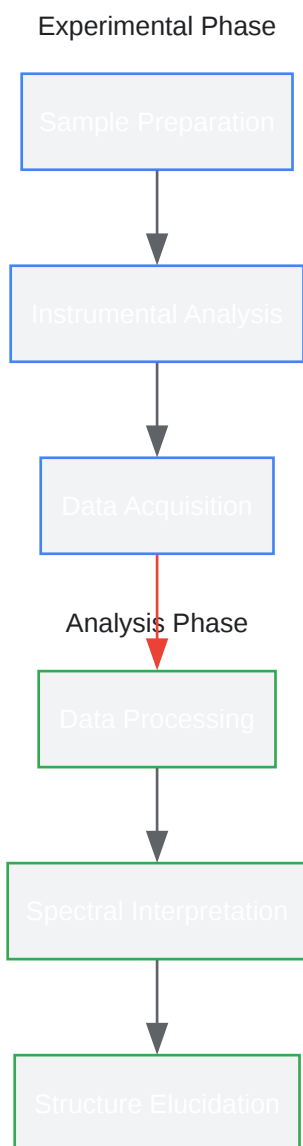
## Visualizations

The following diagrams illustrate the relationships between the molecular structure and its analytical data, as well as a typical workflow for spectroscopic analysis.



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Caption: Relationship between molecular structure and spectroscopic data.



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Caption: General experimental workflow for spectroscopic analysis.

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## References

- 1. Buy Triethylhexanoin | 7360-38-5 [smolecule.com]
- 2. specialchem.com [specialchem.com]
- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 4. Triethylhexanoin | 7360-38-5 | Benchchem [benchchem.com]
- 5. Glyceryl tri(2-ethylhexanoate) | C27H50O6 | CID 110973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Glyceryl tri(2-ethylhexanoate)(7360-38-5) 1H NMR [m.chemicalbook.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Chemical study of triterpenoid resinous materials in archaeological findings by means of direct exposure electron ionisation mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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